molecular formula C17H24N2O5S B4069270 Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate

Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate

Cat. No.: B4069270
M. Wt: 368.4 g/mol
InChI Key: GKSHXEWMLCBKDT-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the piperidine moiety and subsequent esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, as well as continuous stirring, helps in achieving consistent product quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This process can remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers

Scientific Research Applications

Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It is used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application, but often include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3-methylthiophene-2,4-dicarboxylate: Lacks the piperidine moiety, resulting in different chemical properties and applications.

    3-Methyl-5-aminothiophene-2,4-dicarboxylate:

Uniqueness

Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate is unique due to its combination of the thiophene ring with the piperidine moiety and ester groups. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-10-7-5-6-8-19(10)9-12(20)18-15-13(16(21)23-3)11(2)14(25-15)17(22)24-4/h10H,5-9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSHXEWMLCBKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate
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Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate
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Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate
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Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate
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Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate
Reactant of Route 6
Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate

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